2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that features a thiadiazole ring, an indole moiety, and a benzothiazole structure
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide involves multiple steps. One common method includes the use of 1,2-dichloroethane as a solvent, triphenylphosphine as a reducing agent, and triethylamine as a catalyst . The reaction typically proceeds at room temperature, yielding the product with high purity and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial, anti-inflammatory, and antituberculosis activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biochemistry: It is used in the study of enzyme inhibition and protein interactions due to its complex molecular structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to altered biochemical pathways. The thiadiazole ring is known for its ability to interact with biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-amino-5-trifluoromethyl-1,3,4-thiadiazole: Used in medicinal chemistry for its unique biological activities.
5-(aminomethyl)-1,3,4-thiadiazol-2-amine: Explored for its potential as an antibacterial agent.
Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide stands out due to its more complex structure, which may offer a broader range of applications and interactions.
Properties
Molecular Formula |
C22H20N6O2S4 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C22H20N6O2S4/c1-12(32-22-27-26-20(23)34-22)19(30)24-14-6-7-15-17(10-14)33-21(25-15)31-11-18(29)28-9-8-13-4-2-3-5-16(13)28/h2-7,10,12H,8-9,11H2,1H3,(H2,23,26)(H,24,30) |
InChI Key |
DXZBKTLYASYHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCC4=CC=CC=C43)SC5=NN=C(S5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.